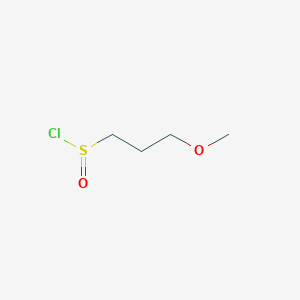
3-Methoxypropane-1-sulfinyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxypropane-1-sulfinyl chloride is an organic compound with the molecular formula C4H9ClO2S. It is a sulfinyl chloride derivative, which means it contains a sulfinyl group (SO) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
3-Methoxypropane-1-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropane-1-thiol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting material to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
3-Methoxypropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfinyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfinamides or sulfinates, respectively.
Oxidation Reactions: The sulfinyl group can be oxidized to form sulfonyl chlorides, which are more reactive and can participate in further chemical transformations.
Reduction Reactions: The sulfinyl group can be reduced to form sulfides, which are less reactive and have different chemical properties.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Methoxypropane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfinyl groups into molecules. This can modify the chemical properties of the target molecules and enable further chemical transformations.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function. The sulfinyl group can act as a chemical handle for attaching other functional groups or labels.
Medicine: It has potential applications in drug discovery and development. The sulfinyl group can be used to modify drug candidates to improve their pharmacokinetic properties or target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials. The sulfinyl group can impart unique properties to the final products, such as increased stability or reactivity.
作用机制
The mechanism of action of 3-Methoxypropane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This allows the compound to participate in various chemical reactions, such as substitution and oxidation.
The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the sulfinyl group can react with nucleophilic residues in proteins or nucleic acids, leading to covalent modification and changes in their function.
相似化合物的比较
3-Methoxypropane-1-sulfinyl chloride can be compared with other similar compounds, such as:
3-Methoxypropane-1-sulfonyl chloride: This compound has a sulfonyl group (SO2) instead of a sulfinyl group (SO). The sulfonyl group is more oxidized and reactive, making it useful for different types of chemical reactions.
3-Methoxypropane-1-thiol: This compound has a thiol group (SH) instead of a sulfinyl chloride group. Thiols are less reactive and have different chemical properties, making them useful for different applications.
3-Methoxypropane-1-sulfide: This compound has a sulfide group (S) instead of a sulfinyl chloride group. Sulfides are less reactive and have different chemical properties, making them useful for different applications.
The uniqueness of this compound lies in its reactivity and versatility. The sulfinyl chloride group can participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
属性
分子式 |
C4H9ClO2S |
|---|---|
分子量 |
156.63 g/mol |
IUPAC 名称 |
3-methoxypropane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-7-3-2-4-8(5)6/h2-4H2,1H3 |
InChI 键 |
YLMBOEKJOQVRRK-UHFFFAOYSA-N |
规范 SMILES |
COCCCS(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















